
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two cyclohexyl groups and two dimethyl groups attached to a hexanediamide backbone. It is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide typically involves the reaction of hexanediamine with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide involves large-scale reactions in reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is monitored to ensure complete conversion. The product is then isolated and purified using industrial-scale purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~6~-Dimethylhexane-1,6-diamine: This compound has a similar hexanediamine backbone but lacks the cyclohexyl groups.
N~1~,N~6~-Dicyclohexylhexanediamine: This compound contains cyclohexyl groups but does not have the dimethyl groups.
Uniqueness
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide is unique due to the presence of both cyclohexyl and dimethyl groups, which confer specific chemical and physical properties. These properties make it suitable for a variety of applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
107785-80-8 |
|---|---|
Molekularformel |
C20H36N2O2 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
N,N'-dicyclohexyl-N,N'-dimethylhexanediamide |
InChI |
InChI=1S/C20H36N2O2/c1-21(17-11-5-3-6-12-17)19(23)15-9-10-16-20(24)22(2)18-13-7-4-8-14-18/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
GFJNDYYLAYCCKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)CCCCC(=O)N(C)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



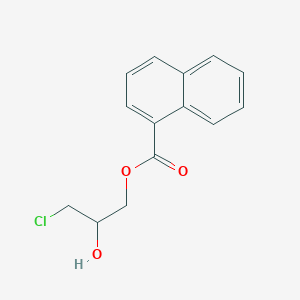


![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
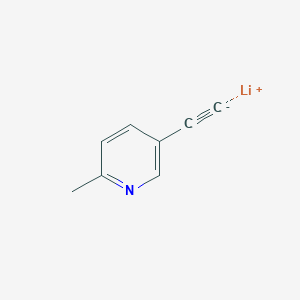
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)

![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
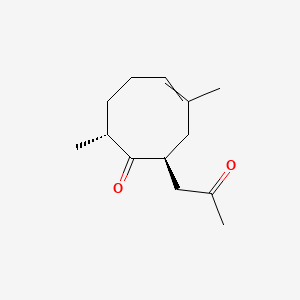
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)
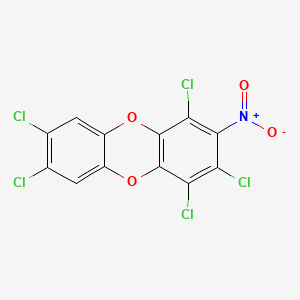
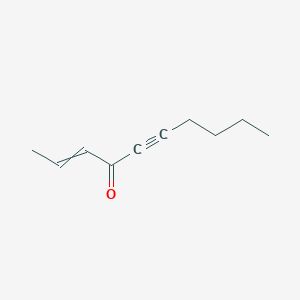
![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/structure/B14333954.png)
